3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE
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Overview
Description
3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE is a heterocyclic compound that features both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The pyrazine ring can be introduced through subsequent reactions involving suitable pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and formation of the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions: 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: Known for its potent inhibitory activity on specific kinases.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Used as an inhibitor of hematopoietic progenitor kinase 1 (HPK1) and has applications in cancer treatment.
Uniqueness: 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE stands out due to its unique combination of pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Biological Activity
3-(Pyrazin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic potential.
The primary target of this compound is Hematopoietic Progenitor Kinase 1 (HPK1), a protein involved in the regulation of immune responses. The compound modulates HPK1 activity, which is crucial for various cellular functions, including T cell receptor signaling and cytokine production. Inhibition of HPK1 can lead to changes in immune cell function, making it a potential candidate for treating diseases related to immune dysregulation, including cancer.
This compound exhibits several notable biochemical properties:
- Enzyme Interactions : The compound interacts with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis.
- Cellular Effects : It has been shown to have significant effects on different cell types, including cancer cells, where it can induce apoptosis and inhibit growth.
- Molecular Mechanism : Its action involves binding to biomolecules and altering gene expression patterns .
Pharmacological Applications
The compound has been investigated for multiple pharmacological applications:
Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF7 | 3.79 | Significant growth inhibition |
A549 | 26 | Promotes apoptosis without causing necrosis |
HepG2 | 0.71 | High antiproliferative potential |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant growth inhibition across multiple types.
- Mechanistic Studies : Research into the molecular mechanisms showed that the compound alters signaling pathways involved in cell survival and proliferation, particularly through HPK1 inhibition.
- Therapeutic Potential : Further investigations into its therapeutic potential highlighted its role in modulating immune responses, suggesting applications not only in oncology but also in autoimmune disorders .
Properties
IUPAC Name |
5-pyrazin-2-yl-1H-pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCVLPMBYIUKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896467-28-0 |
Source
|
Record name | 3-(pyrazin-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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